molecular formula C20H24FNO4S B2625795 3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448027-27-7

3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2625795
CAS No.: 1448027-27-7
M. Wt: 393.47
InChI Key: JOUAVTAPUBMZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates several pharmaceutically relevant motifs, including a sulfonylpiperidine group and aromatic heterocycles, which are frequently explored in the design of bioactive compounds . The furan and fluorophenyl subunits are privileged scaffolds commonly found in molecules investigated for their antiviral and antimicrobial properties . The incorporation of a sulfonamide group attached to the piperidine ring is a feature present in compounds studied for their ability to modulate chemokine receptor activity, which is a target in inflammatory and infectious disease research . This specific structural complexity suggests potential as a versatile intermediate or a candidate for high-throughput screening campaigns against various biological targets. Researchers can utilize this compound as a key building block in the synthesis of more complex heterocyclic compounds or as a lead molecule for structure-activity relationship (SAR) studies. It is particularly suited for projects aimed at developing novel therapeutic agents for challenging diseases. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S/c1-15-4-5-16(13-19(15)21)6-7-20(23)22-10-8-18(9-11-22)27(24,25)14-17-3-2-12-26-17/h2-5,12-13,18H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUAVTAPUBMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one, often referred to as a novel compound in pharmacological research, exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available literature and research findings regarding its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorinated aromatic ring : The presence of a fluorine atom enhances lipophilicity and may affect receptor binding.
  • Piperidine moiety : This contributes to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).
  • Furan sulfonamide : This segment is crucial for its biological activity, potentially influencing enzyme interactions.

Pharmacological Targets

Research indicates that this compound may interact with several key pharmacological targets:

  • Phosphodiesterase (PDE) Inhibition : Preliminary studies suggest that it inhibits specific PDE isoforms, which play a role in modulating cyclic nucleotide levels within cells. This inhibition can lead to various downstream effects, including anti-inflammatory responses .
  • G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as a modulator of GPCR activity, which is critical for many physiological processes .

Anti-inflammatory Effects

A notable aspect of the compound's biological activity is its anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as asthma and other respiratory conditions .

In Vivo Studies

A series of studies have evaluated the efficacy of this compound in animal models:

  • Asthma Models : In murine models of asthma, the compound significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups .
  • Neuroinflammation : Studies have indicated that it may also exert neuroprotective effects by reducing inflammation in models of cerebral ischemia, suggesting its utility in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperidine and furan moieties can significantly affect biological activity. For instance:

ModificationEffect on Activity
Increasing fluorinationEnhanced potency against PDEs
Altering sulfonamide structureImproved selectivity for GPCRs
Modifying alkyl chains on piperidineVaried anti-inflammatory efficacy

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylpiperidine Analogues

Compound Sulfonyl Substituent Piperidine Modification Key Feature
Target Compound Furan-2-ylmethyl None High lipophilicity, π-π stacking
1-(4-Fluoro-...propan-1-one () Methyl None Enhanced crystallinity
3aj () -(4-Phenoxyphenyl) Pyrazolopyrimidine Rotameric flexibility (NMR data)

Fluorophenyl Propan-1-one Derivatives

Fluorinated aryl groups are critical for metabolic stability and target binding. Notable examples include:

  • (2E)-3-(4-Fluorophenyl)-1-(2-methyl-1-piperidinyl)-2-propen-1-one (): The α,β-unsaturated ketone introduces conjugation, enhancing electrophilicity and reactivity compared to saturated propan-1-one derivatives .

Physicochemical Impact of Fluorine Substitution :

  • 3-Fluoro-4-methylphenyl (target) vs.

Physicochemical Properties

  • Melting Points (MP): Chromenone derivatives with sulfonylpiperazine groups (e.g., Example 60 in ) exhibit MPs of 242–245°C, suggesting high thermal stability due to rigid aromatic systems . In contrast, simpler propan-1-one analogs (e.g., ) likely have lower MPs due to reduced crystallinity.
  • Rotamerism : The compound 3aj () displays two rotamers in NMR, indicating conformational flexibility around the sulfonyl-piperidine bond—a property shared with the target compound due to its similar sulfonyl linkage .

Table 2: Physicochemical Data of Selected Analogues

Compound (Source) Melting Point (°C) Molecular Weight Notable Property
Example 60 () 242–245 599.1 High enantiomeric excess
5-Fluoro-...chromen-4-one () 199–201 502.8 Moderate solubility
3aj () Not reported 219 (yield) Rotameric NMR splitting

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.